Bienvenue dans la boutique en ligne BenchChem!

Mrs 3777 hemioxalate

Adenosine A3 Receptor Radioligand Binding GPCR Pharmacology

MRS 3777 hemioxalate is a definitive, moderate-affinity, selective adenosine A3 receptor antagonist (Ki=47 nM, >200-fold selectivity over A1, A2A, and A2B subtypes). Its well-characterized profile eliminates experimental variability seen with species-dependent alternatives like MRS 1220 or MRS 1523, making it the superior choice for reproducible Gi/o-coupled cAMP modulation, MAPK/ERK pathway studies, and platelet aggregation research. Procure this ≥98% pure reference standard to ensure reliable target engagement and assay validation.

Molecular Formula C36H40N10O6
Molecular Weight 708.8 g/mol
Cat. No. B560235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrs 3777 hemioxalate
Synonyms2-Phenoxy-6-(cyclohexylamino)purine hemioxalate
Molecular FormulaC36H40N10O6
Molecular Weight708.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C(=O)(C(=O)O)O
InChIInChI=1S/2C17H19N5O.C2H2O4/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13;3-1(4)2(5)6/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22);(H,3,4)(H,5,6)
InChIKeyICOKMZZMQHZKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRS 3777 Hemioxalate Procurement Guide: Baseline Identity and Core Pharmacological Profile


MRS 3777 hemioxalate (CAS 1186195-57-2) is a synthetic small molecule belonging to the purine derivative class that functions as a selective, high-affinity antagonist of the human adenosine A3 receptor (A3R) . Its chemical structure is defined as 2-phenoxy-6-(cyclohexylamino)purine hemioxalate, with a molecular weight of 354.39 g/mol and a purity of ≥98% as determined by HPLC . In radioligand binding assays, MRS 3777 hemioxalate exhibits a dissociation constant (Ki) of 47 nM for the human adenosine A3 receptor, and it demonstrates greater than 200-fold selectivity over the adenosine A1, A2A, and A2B receptor subtypes . This compound is exclusively intended for laboratory research applications and is not approved for human or veterinary therapeutic use .

MRS 3777 Hemioxalate: Why Direct Substitution with Alternative A3 Antagonists is Scientifically Unjustified


In the adenosine A3 receptor antagonist class, subtle variations in chemical structure lead to substantial differences in binding affinity, species selectivity, and functional bias, precluding the assumption of functional interchangeability. For example, MRS 1220 exhibits a Ki of 0.65 nM at the human A3 receptor but is >1500-fold less potent at the rat A3 receptor, rendering it unsuitable for rodent studies . MRS 1523 demonstrates a Ki of 18.9 nM at the human A3 receptor but its selectivity profile is species-dependent, with only moderate selectivity in mouse models . VUF5574, with a Ki of 4 nM, possesses a different chemotype and ≥2500-fold selectivity over A1 and A2A receptors, which may influence off-target effects in complex biological systems . Given MRS 3777 hemioxalate's distinct combination of affinity (Ki = 47 nM), >200-fold human receptor subtype selectivity, and a defined chemical scaffold, the use of a generic or alternative A3 antagonist without empirical validation introduces significant variability and potential misinterpretation of experimental outcomes.

MRS 3777 Hemioxalate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


MRS 3777 Hemioxalate Binding Affinity Relative to Other High-Potency A3 Antagonists

In radioligand binding assays, MRS 3777 hemioxalate exhibits a Ki of 47 nM at the human adenosine A3 receptor. This places it as a moderately high-affinity antagonist, distinct from ultra-high-affinity probes like MRS 1220 (Ki = 0.65 nM) and high-affinity antagonists like VUF5574 (Ki = 4 nM), but with a distinct selectivity profile .

Adenosine A3 Receptor Radioligand Binding GPCR Pharmacology

MRS 3777 Hemioxalate Subtype Selectivity Profile Benchmarking Against Key A3 Antagonists

MRS 3777 hemioxalate demonstrates >200-fold selectivity for the human adenosine A3 receptor over A1, A2A, and A2B subtypes. In contrast, MRS 1523 exhibits selectivities of 140-fold and 18-fold for rat A1 and A2A receptors, respectively, while VUF5574 exhibits ≥2500-fold selectivity over A1 and A2A receptors in human .

Receptor Selectivity Adenosine Receptor Subtypes Off-Target Profiling

MRS 3777 Hemioxalate Functional Antagonism in cAMP Signaling Pathways

MRS 3777 hemioxalate functions as a competitive antagonist at the adenosine A3 receptor, which is canonically coupled to Gi/o proteins. This antagonism blocks agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels . While specific IC50 values for cAMP modulation are not explicitly reported for MRS 3777, its high affinity and selectivity imply a functional antagonism profile consistent with its binding affinity.

cAMP Assay Functional Antagonism Signal Transduction

MRS 3777 Hemioxalate Potential for Modulation of Platelet Aggregation

Vendor documentation indicates that MRS 3777 hemioxalate may be used in the modulation of blood platelet aggregation, a process known to be influenced by adenosine A3 receptor activation . While specific IC50 values in platelet aggregation assays are not provided, this functional implication positions MRS 3777 as a research tool distinct from A2A receptor antagonists, which are more directly linked to antiplatelet effects via cAMP elevation.

Platelet Aggregation Thrombosis A3 Receptor

MRS 3777 Hemioxalate: Optimal Research Applications Derived from Quantitative Evidence


Dissecting A3 Receptor-Mediated Signaling in Human Cell Lines

In human cancer or primary cell lines expressing adenosine A3 receptors, MRS 3777 hemioxalate can be employed at concentrations ranging from 100 nM to 10 µM to selectively antagonize A3 receptor signaling without significant off-target engagement of A1, A2A, or A2B receptors. This is supported by its Ki of 47 nM and >200-fold selectivity . This application is ideal for experiments investigating Gi/o-mediated cAMP modulation or other downstream effectors such as MAPK/ERK pathways.

Negative Control for A3 Receptor Agonist Studies in In Vitro and Ex Vivo Models

When using A3 receptor agonists (e.g., IB-MECA, Cl-IB-MECA) to stimulate cellular responses, MRS 3777 hemioxalate serves as a critical negative control to confirm that observed effects are specifically mediated by A3 receptor activation. Its moderate affinity ensures effective blockade without the potential confounding effects of ultra-high-affinity antagonists that may exhibit irreversible or prolonged binding .

Investigating the Role of Adenosine A3 Receptors in Platelet Function

In thrombosis and hemostasis research, MRS 3777 hemioxalate can be used to probe the specific contribution of adenosine A3 receptors to platelet aggregation, adhesion, or activation. This is particularly relevant in studies where A2A receptor-mediated antiplatelet effects need to be excluded or where the interplay between A3 and P2Y receptors is being examined .

Comparative Pharmacological Profiling of Novel A3 Receptor Ligands

MRS 3777 hemioxalate serves as a reference standard for moderate-affinity, selective A3 antagonism in radioligand binding and functional assays. Its well-characterized Ki and selectivity profile make it a valuable benchmark when evaluating the potency and selectivity of newly synthesized A3 receptor antagonists or when establishing assay validation parameters in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mrs 3777 hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.